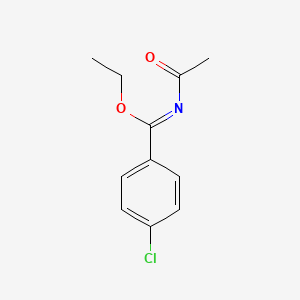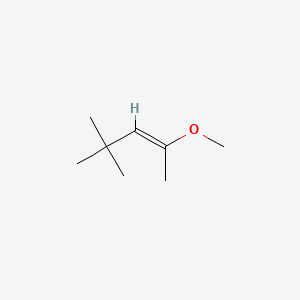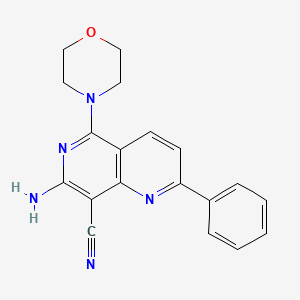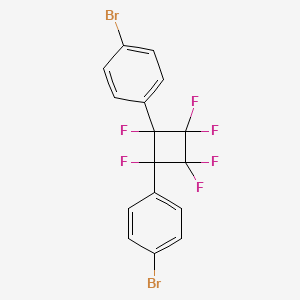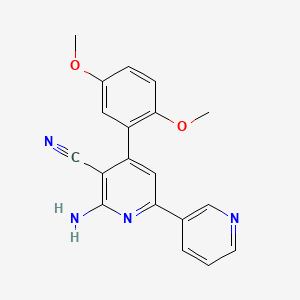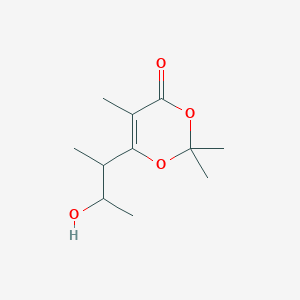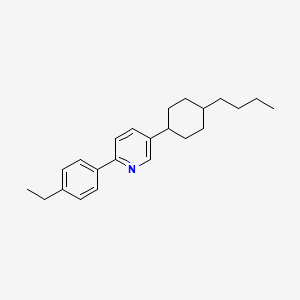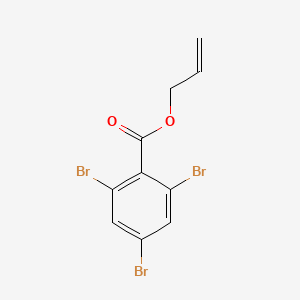
4-tert-Butyl-N-(cyanomethyl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-Butyl-N-(cyanomethyl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides It features a benzene ring substituted with a tert-butyl group, a cyanomethyl group, and a sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-N-(cyanomethyl)benzene-1-sulfonamide typically involves multiple steps. One common method starts with the sulfonation of 4-tert-butylbenzene to produce 4-tert-butylbenzenesulfonyl chloride. This intermediate is then reacted with cyanomethylamine under suitable conditions to yield the final product. The reaction conditions often involve the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, temperature control, and purification methods are critical factors in scaling up the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-tert-Butyl-N-(cyanomethyl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized under strong oxidative conditions.
Reduction: The cyanomethyl group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of primary amines.
Substitution: Formation of brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
4-tert-Butyl-N-(cyanomethyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of enzyme inhibitors due to its sulfonamide group.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-tert-Butyl-N-(cyanomethyl)benzene-1-sulfonamide is primarily related to its ability to interact with biological molecules. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can exert antibacterial effects. The cyanomethyl group may also contribute to its reactivity and binding affinity to molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
4-tert-Butylbenzenesulfonamide: Lacks the cyanomethyl group, making it less reactive in certain chemical reactions.
4-tert-Butylbenzene-1-sulfonyl chloride: Used as an intermediate in the synthesis of sulfonamides.
N-(Cyanomethyl)benzenesulfonamide: Lacks the tert-butyl group, which may affect its solubility and reactivity.
Uniqueness
4-tert-Butyl-N-(cyanomethyl)benzene-1-sulfonamide is unique due to the presence of both the tert-butyl and cyanomethyl groups. These groups enhance its chemical reactivity and potential applications in various fields. The tert-butyl group increases its hydrophobicity, while the cyanomethyl group provides a site for further chemical modifications.
Propiedades
Número CAS |
918311-89-4 |
|---|---|
Fórmula molecular |
C12H16N2O2S |
Peso molecular |
252.33 g/mol |
Nombre IUPAC |
4-tert-butyl-N-(cyanomethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H16N2O2S/c1-12(2,3)10-4-6-11(7-5-10)17(15,16)14-9-8-13/h4-7,14H,9H2,1-3H3 |
Clave InChI |
HJIQDJTZDKMVJN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



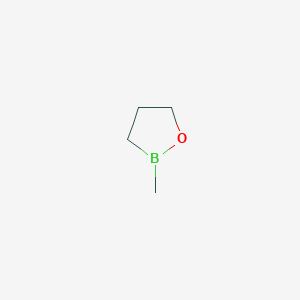
![1-(2-chlorobenzyl)-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B14175109.png)
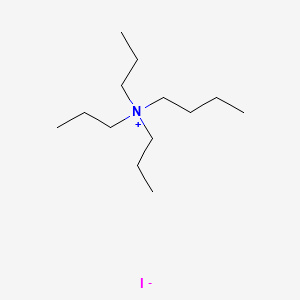
![N-[2-(4-methoxyphenyl)ethyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B14175122.png)
